1,3-Benzenediol, 4-[4,6-bis([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-yl]- is a complex organic compound with the molecular formula and a molecular weight of approximately 493.55 g/mol. It is identified by the CAS Registry Number 182918-16-7 and is also known by several synonyms, including 2-(2,4-dihydroxyphenyl)-4,6-bis(4-biphenylyl)-1,3,5-triazine . This compound belongs to the class of triazinyl derivatives, which are often explored for their potential applications in various scientific fields.
The synthesis of 1,3-Benzenediol, 4-[4,6-bis([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-yl]- typically involves multiple steps:
The reaction conditions can vary based on the desired yield and purity of the final product. Optimization for large-scale production may involve adjustments in temperature, pressure, and concentration of reactants.
The molecular structure of 1,3-Benzenediol, 4-[4,6-bis([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-yl]- can be represented as follows:
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=C(C=C(C=C4)O)O)C5=CC=C(C=C5)C6=CC=CC=C6
RLTVFGXWHJQNHK-UHFFFAOYSA-N
The compound features a triazine ring system with multiple biphenyl substituents and hydroxyl groups that contribute to its chemical properties. The presence of these functional groups may influence its reactivity and interaction with biological systems.
1,3-Benzenediol, 4-[4,6-bis([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-yl]- can undergo several chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its functionality in various applications.
The mechanism of action for 1,3-Benzenediol, 4-[4,6-bis([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-yl]- involves its interaction with various molecular targets:
Research indicates that compounds with similar structures often exhibit significant biological activities due to their ability to influence cellular pathways.
The physical and chemical properties of 1,3-Benzenediol, 4-[4,6-bis([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-yl]- are as follows:
Property | Value |
---|---|
Density | |
Boiling Point | at |
Refractive Index | |
Flash Point | |
Vapor Pressure | Not specified |
These properties suggest that the compound has a high boiling point and flash point indicative of stability under heat .
The scientific applications of 1,3-Benzenediol, 4-[4,6-bis([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-yl]- are diverse:
CAS No.: 525-82-6
CAS No.: 1246815-51-9
CAS No.: 65207-12-7
CAS No.:
CAS No.: 7803-60-3
CAS No.: